molecular formula C7H5Cl2F3N2O B11927573 5-Chloro-3-(chloromethyl)-4-(trifluoromethoxy)pyridin-2-amine

5-Chloro-3-(chloromethyl)-4-(trifluoromethoxy)pyridin-2-amine

Cat. No.: B11927573
M. Wt: 261.03 g/mol
InChI Key: LBLIQEZLKHMZGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-(chloromethyl)-4-(trifluoromethoxy)pyridin-2-amine is a chemical compound with the molecular formula C7H5Cl2F3N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique chemical structure, which includes both chloro and trifluoromethoxy functional groups, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(chloromethyl)-4-(trifluoromethoxy)pyridin-2-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the chlorination of 3-(chloromethyl)-4-(trifluoromethoxy)pyridine, followed by amination to introduce the amine group at the 2-position. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve ammonia or primary amines under controlled temperatures and pressures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and waste, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(chloromethyl)-4-(trifluoromethoxy)pyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to amines.

    Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines under reflux conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-chloro-3-(aminomethyl)-4-(trifluoromethoxy)pyridin-2-amine.

Scientific Research Applications

5-Chloro-3-(chloromethyl)-4-(trifluoromethoxy)pyridin-2-amine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.

    Medicine: It is a potential precursor for drug candidates targeting various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(chloromethyl)-4-(trifluoromethoxy)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for its targets, influencing biological pathways and therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-(trifluoromethyl)pyridin-2-amine
  • 5-Chloro-3-(chloromethyl)pyridin-2-amine
  • 4-(Trifluoromethoxy)-3-(chloromethyl)pyridine

Uniqueness

5-Chloro-3-(chloromethyl)-4-(trifluoromethoxy)pyridin-2-amine is unique due to the combination of chloro, chloromethyl, and trifluoromethoxy groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H5Cl2F3N2O

Molecular Weight

261.03 g/mol

IUPAC Name

5-chloro-3-(chloromethyl)-4-(trifluoromethoxy)pyridin-2-amine

InChI

InChI=1S/C7H5Cl2F3N2O/c8-1-3-5(15-7(10,11)12)4(9)2-14-6(3)13/h2H,1H2,(H2,13,14)

InChI Key

LBLIQEZLKHMZGF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)N)CCl)OC(F)(F)F)Cl

Origin of Product

United States

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